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Compound of Interest

Compound Name: Levocetirizine hydrochloride

Cat. No.: B11765196

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, a potent and selective H1-receptor antagonist, is widely used for the relief of
symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] The dissolution
testing of solid oral dosage forms is a critical quality control parameter that ensures batch-to-
batch consistency and provides insights into the in-vivo performance of the drug product. This
application note provides a comprehensive guide to the development and validation of a
dissolution method for levocetirizine tablets, in accordance with ICH guidelines.[3][4] Two
common analytical techniques, UV-Vis Spectrophotometry and High-Performance Liquid
Chromatography (HPLC), are presented.

Recommended Dissolution Method

Based on a review of published literature and pharmacopeial standards, the following
dissolution conditions are recommended for levocetirizine tablets.

Table 1: Recommended Dissolution Parameters

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b11765196?utm_src=pdf-interest
https://www.researchgate.net/figure/n-vitro-dissolution-profile-of-levocetrizine-dihydrochloride-tablet_fig1_292926686
https://www.researchgate.net/figure/Dissolution-test-conditions-for-Levocetirizine-dihydrochloride-USP_tbl2_336459286
https://www.allsubjectjournal.com/assets/archives/2017/vol4issue12/4-10-29-968.pdf
https://worldscientificnews.com/wp-content/uploads/2024/01/WSN-11-2015-1-17.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11765196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Recommended Condition

Apparatus USP Apparatus 2 (Paddle)[3][5]

900 mL of Water[5][6] or 0.1 N HCI[4][7] or
Phosphate Buffer (pH 6.8)[1][8]

Dissolution Medium

Temperature 37 £ 0.5 °C[4][8]
Paddle Speed 50 rpmI[5][6][9]
Sampling Times 5, 10, 15, 20, 30 minutes

Not less than 80% (Q) of the labeled amount of

Acceptance Criteria o ] ] )
levocetirizine dissolved in 30 minutes.[5][9]

Experimental Protocols
UV-Vis Spectrophotometric Method

This method is suitable for routine quality control due to its simplicity and speed.
3.1.1. Preparation of Standard Solution
o Accurately weigh about 25 mg of Levocetirizine Dihydrochloride working standard.

e Dissolve in the chosen dissolution medium and dilute to 100 mL in a volumetric flask with the
same medium.

e Further dilute 1 mL of this solution to 50 mL with the dissolution medium to obtain a known
concentration.[4]

3.1.2. Dissolution Procedure

Place one levocetirizine tablet in each of the six dissolution vessels containing 900 mL of the

selected dissolution medium, equilibrated to 37 £ 0.5 °C.[4]

Start the apparatus at a rotation speed of 50 rpm.

Withdraw an aliquot (e.g., 10 mL) of the medium at the specified time points.
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« Filter the samples promptly through a suitable filter (e.g., 0.45 um).

e Measure the absorbance of the filtered solutions at the wavelength of maximum absorbance
(Amax), which is approximately 231 nm or 236.5 nm, using the dissolution medium as a
blank.[3][8]

3.1.3. Calculation

Calculate the percentage of levocetirizine dissolved at each time point using a standard
calibration curve or by comparing the absorbance of the sample to that of the standard
solution.

HPLC Method

This method offers higher specificity and is recommended for development and validation
studies.

3.2.1. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)[4]

Mixture of buffer (e.g., Potassium dihydrogen
Mobile Phase orthophosphate) and Acetonitrile (e.g., 580:420
v/v), pH adjusted to 6.0.[4]

Flow Rate 1.0 mL/min[4]
Detection Wavelength 230 nm[4]
Injection Volume 20 pL
Column Temperature 30°C

3.2.2. Preparation of Standard and Sample Solutions
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Follow the same procedure as for the UV-Vis method to prepare the standard and sample
solutions for dissolution.

3.2.3. Dissolution and HPLC Analysis
o Perform the dissolution test as described in section 3.1.2.
« Inject the filtered aliquots into the HPLC system.

o Calculate the percentage of levocetirizine dissolved based on the peak areas of the sample
and standard chromatograms.

Method Validation

The developed dissolution method must be validated according to ICH guidelines to ensure it is
suitable for its intended purpose.[3]

Table 3: Summary of Validation Parameters and Acceptance Criteria
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Parameter Description Acceptance Criteria
The ability to assess the
analyte unequivocally in the
presence of components that No interference from excipients
Specificity may be expected to be or placebo at the retention time
present, such as impurities, of levocetirizine.
degradants, and matrix
components.[3]
The ability to obtain test results
Linearity that are directly proportional to  Correlation coefficient (r?) >

the concentration of the

analyte in the sample.[3]

0.999.

Accuracy (Recovery)

The closeness of the test
results obtained by the method

to the true value.[3]

98.0% to 102.0% recovery of

the analyte.

Precision

The degree of agreement
among individual test results
when the method is applied
repeatedly to multiple
samplings of a homogeneous

sample.[3]

Relative Standard Deviation
(RSD) £ 2.0%.

Repeatability

Precision under the same

operating conditions over a

RSD < 2.0% for six replicate

) ) samples.
short interval of time.
Precision within-laboratory
) o variations: different days,
Intermediate Precision RSD < 2.0%.

different analysts, different

equipment, etc.[3]

Robustness

A measure of its capacity to
remain unaffected by small,
but deliberate variations in

method parameters.[3]

No significant change in
results with minor variations in
parameters like pH of the
medium, paddle speed, and

wavelength.
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Caption: Experimental workflow for the dissolution method of levocetirizine tablets.
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Caption: Logical relationship of dissolution method validation parameters.
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Caption: Simplified signaling pathway of the H1 receptor antagonized by levocetirizine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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